tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO2 It is a piperidine derivative, characterized by the presence of tert-butyl, difluoro, and methyl groups attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-difluoro-3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the tert-butyl group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
- tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate hydrate
- 4,4’-Di-tert-butylbiphenyl
Uniqueness
This compound is unique due to the presence of both difluoro and tert-butyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUOLJRXWYEKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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